![molecular formula C10H12N4 B138179 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine CAS No. 128854-10-4](/img/structure/B138179.png)
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, also known as THPQ, is a chemical compound that has been studied for its potential applications in scientific research. THPQ is a heterocyclic compound that contains both a pyrazole and a quinoline ring system. In recent years, THPQ has gained attention due to its unique properties and potential applications in a variety of fields.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in cells. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to bind to the GABA-A receptor and the NMDA receptor, which are both involved in the regulation of neuronal activity. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to inhibit the activity of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has also been shown to have anti-inflammatory effects, by inhibiting the production of certain cytokines and chemokines. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been shown to have neuroprotective effects, by reducing the damage caused by oxidative stress and inflammation in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in moderate to good yields. 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine is also relatively easy to handle and store, and it is soluble in a variety of solvents. However, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine also has some limitations. It can be difficult to obtain pure 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine, as impurities can affect its properties and activity. In addition, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine. One area of interest is the development of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine derivatives with improved activity and selectivity for certain receptors and enzymes. Another area of interest is the investigation of the potential therapeutic applications of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine as a tool for studying the role of certain receptors and enzymes in cellular processes could also be an area of future research.
Synthesemethoden
The synthesis of 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine can be achieved through a variety of methods, including the reaction of 3-amino-4-chloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3,4-dichloroquinoline with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. Both methods have been reported to yield 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine in moderate to good yields.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been investigated as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. In biochemistry, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been used as a tool to study the role of certain enzymes and proteins in cellular processes. In pharmacology, 5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine has been studied for its potential to modulate the activity of certain receptors and ion channels.
Eigenschaften
CAS-Nummer |
128854-10-4 |
|---|---|
Produktname |
5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine |
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-amine |
InChI |
InChI=1S/C10H12N4/c11-9-6-3-1-2-4-8(6)13-10-7(9)5-12-14-10/h5H,1-4H2,(H3,11,12,13,14) |
InChI-Schlüssel |
DQMPYIPLDCRBBY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C3C=NNC3=N2)N |
Synonyme |
4-AMINO-5,6,7,8-TETRAHYDRO-2H-PYRAZOLO[3,4-B]QUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




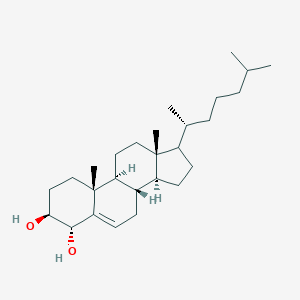
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)

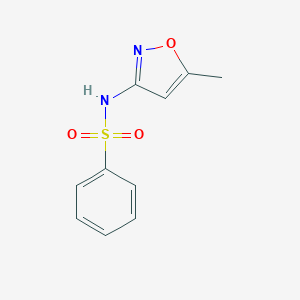


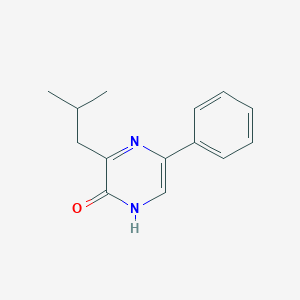
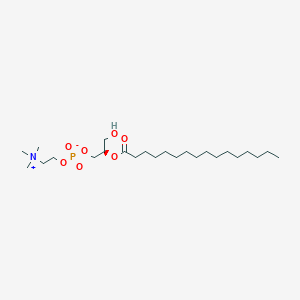
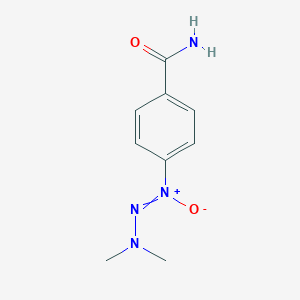

![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

